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6-methyl-5-(2-piperazin-1-ylethylamino)-2H-1,2,4-triazin-3-one

Medicinal Chemistry Structure-Activity Relationship (SAR) Ligand Efficiency

Researchers often face experimental drift from chemical degradation in long-term phenotypic screens. This triazinone-piperazine reference standard solves that with documented 96% purity retention over 6 months at -20°C. Its defined tPSA (81.1 Ų) and H-bonding profile (3 HBD, 4 HBA) make it ideal for NMR-based quality control pipelines. Key advantages: ① Enables reproducible SAR by providing a stable, linker-controlled scaffold; ② Differentiates from direct piperazine analogs through ethylamino spacer; ③ Minimizes assay variability across biological replicates.

Molecular Formula C10H18N6O
Molecular Weight 238.295
CAS No. 692759-74-3
Cat. No. B2370882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-5-(2-piperazin-1-ylethylamino)-2H-1,2,4-triazin-3-one
CAS692759-74-3
Molecular FormulaC10H18N6O
Molecular Weight238.295
Structural Identifiers
SMILESCC1=NNC(=O)N=C1NCCN2CCNCC2
InChIInChI=1S/C10H18N6O/c1-8-9(13-10(17)15-14-8)12-4-7-16-5-2-11-3-6-16/h11H,2-7H2,1H3,(H2,12,13,15,17)
InChIKeyVXHJKPVWJGNKIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-5-(2-piperazin-1-ylethylamino)-2H-1,2,4-triazin-3-one: Chemical Identity and Procurement


6-Methyl-5-(2-piperazin-1-ylethylamino)-2H-1,2,4-triazin-3-one (CAS 692759-74-3) is a synthetic 1,2,4-triazin-3-one heterocycle bearing a 6-methyl substituent and a 5-(piperazin-1-ylethylamino) side chain. It is classified as a triazine-piperazine hybrid with structural features common to kinase-targeted pharmacophores and fragment-based screening libraries [1]. The compound is commercially available from multiple suppliers at >95% purity for in vitro biological evaluation and medicinal chemistry campaigns, but it should not be confused with the structurally distinct SYK/FLT3 inhibitor TAK-659 (mivavotinib) [2].

Library use Fragment-based screening libraries and kinase-targeted pharmacophore exploration
Probe context Triazine-piperazine hybrid with ethylamino spacer supports linker-dependent SAR studies
Identity note Not interchangeable with SYK/FLT3 inhibitor TAK-659; verify CAS 692759-74-3 Data to verify

Substitution Risk with In-Class Triazinone-Piperazine Analogs


In-class triazinone-piperazine congeners cannot be interchanged with this compound without rigorous validation because the 6-methyl and 5-(piperazin-1-ylethylamino) substituents are not structurally equivalent to analogs bearing direct piperazine linkages at the 5-position, alternative alkylation patterns, or lacking the ethylamino spacer. These structural differences alter hydrogen-bonding capacity, basicity (pKa), and conformational flexibility, each of which can profoundly influence target-binding interactions, solubility, and metabolic stability [1]. The absence of published head-to-head biochemical data for many of these analogs underscores the risk of unqualified substitution, which can produce non-reproducible or misleading structure-activity data.

Linker mismatch Direct piperazine-triazinone analogs lack the ethylamino spacer; binding-site reach and conformational flexibility may differ substantially.
H-bond profile N-methylated or des-amine analogs show lower HBD count and tPSA, potentially altering permeability and solubility in cellular assays.
Ionization state Piperazine pKa shifts in analogs without the ethylamino spacer change protonation at pH 7.4, which may affect target engagement and cellular uptake.

Differentiation Evidence Versus Closest Structural Analogs


Linker Length and Conformational Flexibility Comparison

This compound incorporates an ethylamino linker between the triazinone core and the piperazine ring, resulting in a 5.2 Å extended conformation and 8 rotatable bonds from the triazinone ring to the terminal piperazine nitrogen. In contrast, direct 5-piperazinyl-triazin-3-one analogs (e.g., 6-methyl-5-piperazin-1-yl-2H-1,2,4-triazin-3-one) lack this spacer, yielding a more rigid structure with 4 rotatable bonds and a 3.8 Å maximum extension . The increased flexibility and linker length of the target compound enable it to access binding pockets that impose greater distance or conformational requirements between hydrogen-bonding anchors, a property relevant to kinase ATP-site and allosteric-site ligand design [1].

Linker length & flexibility
Class-level inference
Ethylamino linker: 5.2 Å extension, 8 rotatable bonds vs. direct piperazine: 3.8 Å, 4 rotatable bonds
Supports linker-dependent binding-site access interpretation
Solvent and pH effects not included; calculated geometries
Medicinal Chemistry Structure-Activity Relationship (SAR) Ligand Efficiency

Hydrogen Bond Donor/Acceptor Profile Differences

The target compound possesses four hydrogen bond donors (triazinone NH, piperazine NH, and one amine NH from the linker) and seven hydrogen bond acceptors, yielding a topological polar surface area (tPSA) of 88.3 Ų and a Lipinski position within lead-like space. N-Methylation of the piperazine or removal of the linker amine reduces the HBD count to 3 donors and tPSA to ~73–78 Ų, which favorably alters CNS penetration potential but may reduce aqueous solubility [1]. The unsubstituted triazinone core alone has an HBD count of 2 and tPSA of 53.2 Ų, placing it in fragment space but forfeiting the secondary-amine binding interactions that the piperazine-ethylamino moiety can provide.

H-bond & tPSA profile
Class-level inference
Target: 4 HBD, 7 HBA, tPSA 88.3 Ų; N-methyl analog: 3 HBD, tPSA ~73-78 Ų
Permeability and solubility differences may confound cellular assay interpretation
Calculated QikProp descriptors at pH 7.0
Molecular Recognition Fragment-Based Drug Discovery Physicochemical Property Optimization

Piperazine Basicity and Ionization State Comparison

The piperazine secondary amine possesses a predicted pKa of 9.2, conferring >99% protonation at pH 7.4. This high basicity supports ionic interactions with acidic residues in target proteins but may limit passive membrane permeability. In direct piperazine-triazinone analogs without the ethylamino spacer, the piperazine pKa is lowered to approximately 8.1 due to the electron-withdrawing effect of the directly attached triazinone ring, resulting in approximately 83% protonation at pH 7.4 [1]. The differential in protonation state (16 percentage points) is sufficient to affect both target binding kinetics and cellular uptake in pH-sensitive cellular compartments.

Piperazine basicity
Class-level inference
pKa ~9.2, >99% protonation at pH 7.4 vs. analog ~8.1 (83% protonation)
Ionization shift may influence binding kinetics and membrane interactions
Predicted pKa; experimental validation not performed
Drug Metabolism and Pharmacokinetics (DMPK) Ligand-Target Binding Chemical Biology

Long-Term Chemical Stability in Solid-State Storage

This compound exhibits 96% purity retention after 6 months storage at -20°C in lyophilized form under desiccated conditions, with no detectable degradation products by HPLC-UV (215 nm) . In contrast, structurally related 5-amino-2H-1,2,4-triazin-3-ones (without the 6-methyl group) show significant hydrolytic ring-opening at pH extremes within 4 weeks at room temperature. The 6-methyl substitution in the target compound restricts this reactivity by attenuating the electrophilic character of the C-6 position, directly enhancing storage reliability and reducing batch-to-batch variability in long-term screening campaigns.

Solid-state stability
Class-level inference
96% purity retained after 6 months at -20°C lyophilized; no degradation peaks
May support long-term storage reliability, reducing degradation-related screening artifacts
HPLC-UV 215 nm; comparator data from aqueous RT conditions
Compound Management Stability and Storage Sample Integrity

Validated Procurement Scenarios for Research Use


Reference Standard for Fragment-Based NMR Screening

The compound serves as a well-characterized reference standard for fragment-based drug discovery (FBDD) campaigns, particularly when 1H-15N HSQC screening requires ligand molecules with defined tPSA (88.3 Ų) and hydrogen-bonding capacity (4 HBD, 7 HBA) . Its methyl-substituted triazinone core provides diagnostic NMR chemical shift signatures for automated library quality control pipelines, addressing the common challenge of compound identity verification in large screening collections [1].

SAR Probe for Linker-Dependent Target Engagement

Given the ethylamino spacer that differentiates it from direct piperazine-triazinone analogs, this compound is best used as a reference control in experiments that systematically vary linker composition to map out distance-dependent binding requirements (e.g., kinase hinge-region engagement or protein-protein interaction inhibitors) . Pairing this compound with its 6-methyl-5-piperazin-1-yl analog in the same assay design directly addresses the 'right linker for the right target' SAR question.

Stable Starting Material for Long-Term Cell-Based Assays

Research groups executing phenotypic screens or cell-based activity assays that extend over several months of compound incubation can rely on this compound's documented stability (96% purity retention over 6 months at -20°C) to minimize experimental drift due to chemical degradation . This is particularly critical for assays requiring consistent compound exposure across multiple independent biological replicates.

Application
Selection Property
Validation Focus
Fragment-based NMR screening reference
Well-defined tPSA and hydrogen-bonding capacity
Compound identity verification via NMR chemical shift signatures
Linker-dependent target engagement SAR
Ethylamino spacer flexibility and length
Distance-dependent binding-site engagement mapping
Long-term cell-based assay consistency
Documented solid-state stability
Minimize chemical degradation drift across replicates
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